4-[(Benzylsulfanyl)methyl]piperidine
Description
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
4-(benzylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C13H19NS/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-5,13-14H,6-11H2 |
InChI Key |
JNDOWEBIENEMCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CSCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Benzylsulfanyl Methyl Piperidine
Precursor Synthesis and Key Intermediate Derivations
Preparation of Piperidine (B6355638) Scaffold Precursors
A common and versatile precursor for the piperidine portion is 4-(hydroxymethyl)piperidine. This intermediate can be synthesized through various routes, often starting from commercially available materials. For enhanced control and to prevent unwanted side reactions during subsequent steps, the piperidine nitrogen is typically protected. A widely used protecting group is the tert-butoxycarbonyl (Boc) group.
The synthesis of N-Boc-4-(hydroxymethyl)piperidine often begins with the reduction of a corresponding 4-oxopiperidine derivative. For instance, N-Boc-4-piperidone can be reduced to N-Boc-4-(hydroxymethyl)piperidine. To facilitate the subsequent carbon-sulfur bond formation, the hydroxyl group is often converted into a good leaving group, such as a tosylate. This is achieved by reacting N-Boc-4-(hydroxymethyl)piperidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine. This reaction yields N-Boc-4-(tosyloxymethyl)piperidine, a key intermediate primed for nucleophilic substitution.
| Starting Material | Reagent(s) | Product |
| N-Boc-4-(hydroxymethyl)piperidine | p-Toluenesulfonyl chloride, Triethylamine | N-Boc-4-(tosyloxymethyl)piperidine |
Synthesis of Benzylsulfane Moieties for Coupling
The benzylsulfane moiety is typically introduced using benzyl (B1604629) mercaptan (phenylmethanethiol). Benzyl mercaptan is a commercially available reagent, but it can also be synthesized in the laboratory. A common laboratory preparation involves the reaction of benzyl chloride with thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the desired thiol. researchgate.net Another method involves the reaction of benzyl chloride with ammonium (B1175870) sulfhydrate.
Carbon-Sulfur Bond Formation Strategies
The central step in the synthesis of 4-[(Benzylsulfanyl)methyl]piperidine is the formation of the thioether linkage. This is typically achieved through nucleophilic substitution reactions where a sulfur-based nucleophile displaces a leaving group on the piperidine precursor.
Thioetherification Reactions
A primary strategy for forming the C-S bond is through a thioetherification reaction. This involves the reaction of a piperidine precursor bearing a suitable leaving group at the 4-methyl position with a benzylthiolate nucleophile.
A common approach utilizes the N-Boc-4-(tosyloxymethyl)piperidine intermediate. The tosyl group is an excellent leaving group for SN2 reactions. Benzyl mercaptan can be deprotonated with a suitable base, such as sodium hydride or a strong alkoxide, to generate the more nucleophilic sodium benzylthiolate. This thiolate then displaces the tosylate group on the piperidine ring to form N-Boc-4-[(benzylsulfanyl)methyl]piperidine. The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound, 4-[(Benzylsulfanyl)methyl]piperidine.
| Piperidine Precursor | Sulfur Source | Product |
| N-Boc-4-(tosyloxymethyl)piperidine | Benzyl mercaptan and a base | N-Boc-4-[(benzylsulfanyl)methyl]piperidine |
Alternative Coupling Approaches for Sulfanyl (B85325) Group Introduction
While the tosylate displacement method is robust, other leaving groups can also be employed on the piperidine precursor. For instance, the hydroxyl group of N-Boc-4-(hydroxymethyl)piperidine can be converted to a halide, such as a chloride or bromide, using standard halogenating agents (e.g., thionyl chloride or phosphorus tribromide). The resulting N-Boc-4-(halomethyl)piperidine can then be reacted with benzyl mercaptan in the presence of a base to form the thioether.
Alkylation and Reductive Amination Protocols
Alternative synthetic strategies can also be envisioned, such as direct alkylation of a piperidine derivative or reductive amination.
In an alkylation approach, a piperidine derivative could be directly alkylated with a reagent containing the benzylsulfane moiety. For example, a benzyl (chloromethyl) sulfide (B99878) could potentially be used to alkylate a suitable piperidine precursor, though this route is less common for this specific target.
Reductive amination offers another potential pathway. This would involve the reaction of a piperidine derivative with an aldehyde or ketone containing the benzylsulfane group, followed by reduction of the resulting iminium ion. For instance, (benzylsulfanyl)acetaldehyde (B1267738) could be reacted with a suitable piperidine precursor under reductive amination conditions. However, the synthesis and stability of such an aldehyde can be challenging.
While these alternative protocols are theoretically possible, the thioetherification of a pre-formed and activated piperidine-4-ylmethanol derivative remains the most direct and commonly employed strategy for the synthesis of 4-[(Benzylsulfanyl)methyl]piperidine.
Strategies for Methylpiperidine Core Elaboration
Elaboration of a pre-formed methylpiperidine or a related core is a common and versatile strategy for synthesizing 4-substituted piperidines. This approach typically begins with a readily available piperidine derivative, such as 4-methylenepiperidine, which serves as a scaffold for introducing the desired (benzylsulfanyl)methyl group.
One effective method involves a two-step sequence starting with the hydroboration-oxidation of an N-protected 4-methylenepiperidine. This reaction converts the exocyclic double bond into a primary alcohol, yielding N-protected 4-(hydroxymethyl)piperidine. The resulting hydroxyl group is a versatile functional handle that can be transformed into a good leaving group, such as a tosylate or a halide. Subsequent nucleophilic substitution with benzylthiolate (generated from benzyl mercaptan and a base) affords the target compound, 4-[(Benzylsulfanyl)methyl]piperidine, after deprotection of the nitrogen atom. This approach is advantageous as it leverages the reactivity of the exocyclic methylene (B1212753) group for selective functionalization at the 4-position. A similar strategy has been successfully employed in the synthesis of 4-benzylpiperidine (B145979) derivatives using Suzuki coupling protocols following a hydroboration step. organic-chemistry.orgunisi.it
Another elaboration strategy could start from 4-piperidinecarboxylic acid or its esters. Reduction of the carboxylic acid or ester functionality, for instance using lithium aluminum hydride (LiAlH₄), yields the same 4-(hydroxymethyl)piperidine intermediate, which can then be functionalized as described above.
| Strategy | Starting Material | Key Intermediates | Key Reactions |
| Functionalization of 4-Methylene Piperidine | N-Boc-4-methylenepiperidine | N-Boc-4-(hydroxymethyl)piperidine, N-Boc-4-(tosyloxymethyl)piperidine | Hydroboration-oxidation, Tosylation, Nucleophilic substitution |
| Reduction of 4-Carboxylate Piperidine | Ethyl 4-piperidinecarboxylate | N-Protected 4-(hydroxymethyl)piperidine | Reduction (e.g., with LiAlH₄), Tosylation, Nucleophilic substitution |
Reductive Amination in Piperidine Ring Construction
Reductive amination is a powerful tool for the formation of amine-containing rings, including the piperidine skeleton. redalyc.org This strategy can be applied in two main ways for the synthesis of 4-[(Benzylsulfanyl)methyl]piperidine: through a double reductive amination to build the ring or by functionalizing a pre-formed piperidone.
The double reductive amination (DRA) approach involves the reaction of a 1,5-dicarbonyl compound with an amine, such as benzylamine (B48309) or ammonia, in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN). chim.it For the synthesis of the target molecule, this would require a 3-[(benzylsulfanyl)methyl]pentane-1,5-dial as the dicarbonyl precursor. The cyclization with an amine source would directly construct the 4-substituted piperidine ring. While highly efficient for ring formation, this method's practicality is dependent on the accessibility of the specialized 1,5-dicarbonyl starting material.
A more common approach is the reductive amination of a ketone. For instance, a reaction between N-Boc-4-piperidone and an appropriate aniline (B41778) derivative has been successfully used to synthesize N-substituted piperidines. researchgate.net In a potential synthesis for the target compound, one could envision a multi-step sequence starting from a commercially available piperidone. For example, 1-benzyl-4-piperidone can be used as a starting material in a Strecker-type condensation, followed by hydrolysis and other functional group manipulations to build the side chain. researchgate.net Alternatively, the piperidone could undergo a Wittig reaction to generate an intermediate that can be converted to the desired side chain before the final reduction step.
Stereochemical Control in Synthesis
While 4-[(Benzylsulfanyl)methyl]piperidine itself is an achiral molecule, the principles of stereochemical control are crucial for the synthesis of its chiral derivatives, which may be of significant interest in medicinal chemistry. nih.gov The development of diastereoselective and enantioselective routes allows for the preparation of specific stereoisomers.
Diastereoselective and Enantioselective Approaches
Achieving stereocontrol in piperidine synthesis often involves asymmetric reactions that establish chiral centers within the ring. Diastereoselective approaches aim to control the relative stereochemistry between two or more stereocenters, while enantioselective methods establish the absolute stereochemistry of a single or multiple centers.
For example, the hydrogenation of substituted pyridine (B92270) precursors over a catalyst can lead to the formation of piperidines. nih.gov If the pyridine ring contains a chiral substituent, it can direct the diastereoselectivity of the reduction. Enantioselective synthesis can be achieved by the asymmetric hydrogenation of prochiral pyridinium (B92312) salts or enamines using a chiral catalyst. nih.gov Another powerful strategy is the nitro-Mannich (or aza-Henry) reaction, which can be used to diastereoselectively construct β-nitroamines, key precursors for 1,2-diamines that can be elaborated into chiral piperidinones. beilstein-journals.org Intramolecular cyclization reactions, such as the aza-Michael reaction, can also be rendered enantioselective through the use of organocatalysis, providing a route to enantiomerically enriched N-heterocycles. nih.gov
Chiral Auxiliary and Catalyst Applications in Piperidine Synthesis
The use of chiral auxiliaries is a well-established method for inducing stereoselectivity in the synthesis of piperidine derivatives. electronicsandbooks.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been set, the auxiliary can be removed.
In piperidine synthesis, chiral auxiliaries can be attached to the nitrogen atom of the starting material. For instance, amino sugars such as D-arabinopyranosylamine have been employed as effective chiral auxiliaries. cdnsciencepub.comresearchgate.net These auxiliaries can direct domino reactions, such as the Mannich-Michael reaction, to furnish N-substituted piperidinones with high diastereoselectivity. cdnsciencepub.com Similarly, oxazolidinone auxiliaries, popularized by David Evans, can be used to direct stereoselective alkylation or aldol (B89426) reactions on precursors that are later cyclized to form the piperidine ring.
Chiral catalysts offer an alternative, more atom-economical approach to stereocontrol. Transition metal catalysts featuring chiral ligands are widely used for asymmetric hydrogenation of pyridines and related heterocycles. nih.gov For instance, iridium, rhodium, and ruthenium complexes with chiral phosphine (B1218219) ligands have proven effective in the enantioselective reduction of various N-heteroaromatic compounds. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters such as solvent, temperature, and catalyst is essential for maximizing the yield and purity of the final product while minimizing reaction times and side-product formation. researchgate.net
Catalyst Selection and Loading Optimization
The formation of the benzylsulfanyl moiety attached to the piperidine ring is achieved through a C-S bond-forming reaction, typically an S-alkylation of benzyl mercaptan with a suitable 4-(halomethyl)piperidine or 4-(sulfonyloxymethyl)piperidine precursor. The efficiency of this transformation is highly dependent on the catalytic system employed. A range of catalysts, from transition metals to organocatalysts, can be utilized for thioether synthesis.
Copper-catalyzed systems are particularly effective for this type of transformation. For instance, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) has been shown to be a potent Lewis acid catalyst for the thioetherification of benzyl alcohols with thiols. An extensive screening of reaction parameters in related syntheses revealed that a catalyst loading of 3 mol% of Cu(OTf)2 in a solvent like dichloromethane (B109758) (DCM) at room temperature can yield the desired benzyl sulfide product in high yields. The reaction is believed to proceed through a Lewis-acid-mediated SN1-type nucleophilic attack.
In addition to copper, other transition metals such as iron and indium have been used to catalyze the formation of benzylic sulfides. Metal-free conditions have also been developed, offering greener alternatives. For example, the alkylation of thiols can be effectively catalyzed by a phase-transfer catalyst such as aqueous tetra-n-butyl ammonium hydroxide (B78521) (TBAOH), which serves as a strong base and the reaction medium, eliminating the need for organic solvents. Piperidine itself and its derivatives are also known to act as organo-catalysts in various C-C bond-forming reactions, such as Knoevenagel condensations, highlighting the catalytic nature of the piperidine moiety, although this is not directly applicable to the C-S bond formation in the title compound.
Optimization of catalyst loading is a critical step to maximize yield, minimize reaction time, and reduce costs and residual metal contamination in the final product. While a 3 mol% loading for Cu(OTf)2 is a good starting point, this can be optimized. Lowering the catalyst amount may be possible, but in some cases, no product is formed without the catalyst. The optimal loading is determined empirically for each specific substrate combination and reaction conditions.
Table 1: Overview of Catalytic Systems for Thioether Synthesis
| Catalyst System | Typical Loading | Solvent | Reaction Type | Reference |
|---|---|---|---|---|
| Cu(OTf)₂ | 3 mol% | Dichloromethane (DCM) | Dehydrative coupling of benzyl alcohols and thiols | |
| Alkyl Halides | Catalytic amount | Not specified (neat) | Dehydrative S-alkylation of thiols with alcohols | |
| Tetra-n-butyl ammonium hydroxide (TBAOH) | Serves as medium | Water (aqueous solution) | S-alkylation of thiols with alkyl halides | |
| Indium triiodide (InI₃) | Catalytic amount | Not specified | Substitution of acetoxy groups with thiosilanes | |
| Iron Catalysis | Catalytic amount | Not specified | Cross-electrophile coupling of benzyl halides and disulfides |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The isolation and purification of 4-[(Benzylsulfanyl)methyl]piperidine and its synthetic intermediates require robust techniques to remove unreacted starting materials, catalyst residues, and byproducts. The principal methods employed are chromatographic separations and crystallization.
Chromatographic Separations in Compound Synthesis
The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system of ethyl acetate (B1210297) and hexanes (or petroleum ether) is commonly used. The ratio is adjusted to achieve an optimal retention factor (Rf) for the product, typically in the range of 0.2-0.4 on a thin-layer chromatography (TLC) plate. For more polar compounds or to elute strongly retained substances, a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, may be required. For example, in the synthesis of related piperidine structures, purification by column chromatography on SiO₂ using gradients of hexanes/EtOAc is frequently reported.
To remove unreacted benzyl mercaptan, which can be an odorous and persistent impurity, specific techniques can be applied. Thiophilic chromatography, which utilizes a resin that selectively binds and then releases thiol-containing compounds, offers a targeted approach for this purpose. Alternatively, washing the crude product with a mild oxidizing solution (like dilute bleach) can convert the thiol to a disulfide, which may have different chromatographic properties, or treating the organic solution with a base wash can deprotonate and extract the acidic thiol.
Structure Activity Relationship Sar Studies of 4 Benzylsulfanyl Methyl Piperidine Derivatives
Exploration of Substituent Effects on the Benzyl (B1604629) Moiety
The benzyl moiety of 4-[(benzylsulfanyl)methyl]piperidine offers a prime location for structural modifications to probe interactions with potential biological targets. Variations in the electronic and steric properties of the benzene (B151609) ring can significantly influence the compound's activity.
Aromatic Ring Substituent Variations and Their Impact on Activity
Systematic variation of substituents on the aromatic ring of the benzyl group is a classical strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. However, specific studies detailing these variations for 4-[(benzylsulfanyl)methyl]piperidine are not available. In analogous series of N-benzyl piperidine (B6355638) compounds, substitutions at the ortho, meta, and para positions of the benzyl ring have been shown to have a profound impact on biological activity. For instance, in a series of 4-substituted N-benzylpiperidines targeting the dopamine (B1211576) transporter, various alkyl, alkenyl, and alkynyl groups at the 4'-position of the benzyl ring were explored, with a vinyl substitution yielding the most potent compound. Similarly, polar substituents at the 3'- and 4'-positions were also investigated. Another study on N-benzyl piperidines as allosteric modulators of the serotonin (B10506) transporter found that ortho- and meta-substituents on the benzyl ring influenced affinity and selectivity for different monoamine transporters.
Without direct experimental data for the 4-[(benzylsulfanyl)methyl]piperidine series, a hypothetical exploration would involve testing a range of electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -Cl, -F, -CF₃, -NO₂) groups at the ortho, meta, and para positions. The resulting data would be crucial for establishing a clear SAR.
Table 1: Hypothetical Impact of Aromatic Ring Substituents on Activity
| Substituent (Position) | Electronic Effect | Steric Effect | Predicted Impact on Activity (Hypothetical) |
|---|---|---|---|
| 4-Methoxy (-OCH₃) | Electron-donating | Moderate | May enhance activity through hydrogen bond acceptance or favorable electronic interactions. |
| 4-Chloro (-Cl) | Electron-withdrawing | Small | Could increase potency through favorable hydrophobic or halogen bonding interactions. |
| 4-Trifluoromethyl (-CF₃) | Strongly electron-withdrawing | Large | May improve metabolic stability and binding affinity. |
Heteroatom Inclusion within the Benzyl Ring Analogues
The replacement of the phenyl ring with various heteroaromatic systems is a common bioisosteric approach to modulate activity, selectivity, and physicochemical properties. For example, replacing a benzyl group with pyridylmethyl, thienylmethyl, or other heteroarylmethyl groups can introduce new hydrogen bonding opportunities, alter electronic distribution, and improve solubility. In studies of benzimidazole (B57391) opioids, substitution of the benzyl group with thienylmethyl or pyridylmethyl moieties was found to have a potency-reducing effect.
For the 4-[(benzylsulfanyl)methyl]piperidine scaffold, the introduction of nitrogen, sulfur, or oxygen atoms within the aromatic ring (e.g., pyridyl, thienyl, or furyl analogues) could be explored. However, there is no published research available that specifically investigates these modifications for this compound series.
Modifications to the Sulfanyl (B85325) Linkage and Alkyl Chain
Isosteric Replacements of the Sulfanyl Group
Bioisosteric replacement of the sulfur atom in the sulfanyl linkage could lead to derivatives with improved properties. Common isosteres for a sulfide (B99878) (-S-) include an ether (-O-), a methylene (B1212753) (-CH₂-), a sulfoxide (B87167) (-SO-), a sulfone (-SO₂-), or an amine (-NH-). Each replacement would alter the geometry, polarity, and hydrogen bonding capacity of the linker. For instance, replacing the sulfur with an oxygen atom would introduce a more polar and flexible linkage capable of acting as a hydrogen bond acceptor. In contrast, a methylene group would create a more lipophilic and conformationally distinct linker. Studies on 3-substituted benzylthioquinolinium iodides explored the effect of replacing the sulfur with an oxygen atom, finding it to be a key determinant of antifungal activity.
Specific SAR data for such isosteric replacements in the 4-[(benzylsulfanyl)methyl]piperidine series is currently not documented in the scientific literature.
Table 2: Potential Isosteric Replacements for the Sulfanyl Group and Their Predicted Effects
| Isosteric Group | Key Property Changes | Potential Impact on Activity (Hypothetical) |
|---|---|---|
| Ether (-O-) | Increased polarity, flexibility, H-bond acceptor | May alter binding mode and selectivity. |
| Methylene (-CH₂-) | Increased lipophilicity, altered bond angles | Could enhance hydrophobic interactions or cause steric clashes. |
| Sulfoxide (-SO-) | Increased polarity, H-bond acceptor | May improve solubility and introduce new interactions. |
| Sulfone (-SO₂-) | Increased polarity, H-bond acceptor | Significant change in electronics and geometry, likely to alter activity. |
Chain Length and Branching Variations in the Methyl Linker
Altering the length and branching of the alkyl chain between the benzylsulfide and the piperidine ring can provide insights into the spatial requirements of the binding pocket. Increasing the chain length (e.g., to ethyl or propyl) would increase the flexibility and distance between the two ring systems. Branching on the linker, for example by adding a methyl group, would introduce steric bulk and restrict conformational freedom. While the influence of alkyl chain length on the properties of various chemical series has been studied, no such investigations have been reported for 4-[(benzylsulfanyl)methyl]piperidine derivatives.
Derivatization of the Piperidine Ring System
The piperidine ring itself is a versatile scaffold for derivatization. Modifications to the piperidine nitrogen and the ring carbons can significantly affect the compound's biological activity and pharmacokinetic profile.
The nitrogen atom of the piperidine ring is a key site for modification. A wide range of substituents, from small alkyl groups to larger aryl or acyl moieties, can be introduced. These substitutions can influence the basicity of the nitrogen, which is often crucial for interaction with biological targets. For example, N-acylation would remove the basicity, while N-alkylation would maintain or slightly increase it. In a series of acetylcholinesterase inhibitors based on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, the basicity of the piperidine nitrogen was found to be important for activity, as the N-benzoylpiperidine derivative was almost inactive.
Furthermore, substitution on the carbon atoms of the piperidine ring can introduce chirality and steric bulk, potentially leading to more selective interactions. However, no specific studies on the derivatization of the piperidine ring for the 4-[(benzylsulfanyl)methyl]piperidine scaffold are available.
Nitrogen Atom Substitution and Quaternization Effects
Studies on various N-substituted piperidine derivatives have demonstrated a broad range of biological activities. For instance, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) revealed that different N-substituents, such as benzoyl, benzyl, and various acyl groups, led to a wide spectrum of inhibitory potencies against steroid-5α-reductase isozymes. nih.gov In one study, compounds with bulky N-substituents like diphenylacetyl and dicyclohexylacetyl showed significant inhibitory activity. nih.gov This suggests that for a given biological target, there may be an optimal size and nature for the N-substituent on the piperidine ring of a 4-[(benzylsulfanyl)methyl]piperidine analogue.
Quaternization of the piperidine nitrogen, which involves the formation of a quaternary ammonium (B1175870) salt, introduces a permanent positive charge to the molecule. This modification can dramatically alter a compound's properties, including its solubility and ability to interact with biological targets. mdpi.com Quaternary ammonium salts (QASs) are known for their broad-spectrum biological activities, including antimicrobial effects. nih.govnih.gov The biological activity of QASs is influenced by the chemical structure, such as the length of the alkyl chain attached to the nitrogen. nih.gov Therefore, the quaternization of the 4-[(benzylsulfanyl)methyl]piperidine nitrogen with various alkyl or aryl groups could lead to derivatives with distinct biological profiles. The permanent positive charge in such derivatives could enhance interactions with anionic sites on target proteins or influence membrane permeability. nih.gov
The table below summarizes the effects of N-substitution on the activity of some piperidine derivatives, which can provide insights into potential modifications of 4-[(benzylsulfanyl)methyl]piperidine.
| N-Substituent | Compound Series | Observed Biological Effect |
| Benzoyl | Piperidine-4-(benzylidene-4-carboxylic acids) | Inhibition of steroid-5α-reductase nih.gov |
| Benzyl | Piperidine-4-(benzylidene-4-carboxylic acids) | Inhibition of steroid-5α-reductase nih.gov |
| Diphenylacetyl | Piperidine-4-(benzylidene-4-carboxylic acids) | Potent inhibition of steroid-5α-reductase nih.gov |
| Dicyclohexylacetyl | Piperidine-4-(benzylidene-4-carboxylic acids) | Strong inhibition of steroid-5α-reductase type 2 nih.gov |
| Alkyl Chains | General Quaternary Ammonium Salts | Antimicrobial activity nih.gov |
Substituent Effects on the Piperidine Ring Carbons
Introducing substituents onto the carbon atoms of the piperidine ring of 4-[(benzylsulfanyl)methyl]piperidine can significantly influence its conformational preferences and, consequently, its biological activity. The position, stereochemistry, and nature of these substituents can dictate how the molecule presents its key pharmacophoric features to a biological target.
For instance, the presence of a methyl group on the 3 or 4-position of a piperidine ring in a series of piperidine-substituted sulfonamides was found to be crucial for their anticancer properties. ajchem-a.com This highlights the importance of substitution on the piperidine ring for enhancing biological activity. The introduction of substituents can lead to more rigid analogues, which can help in determining the bioactive conformation.
Furthermore, the stereoselective synthesis of polysubstituted piperidines is an area of active research, as the spatial arrangement of substituents can dramatically affect pharmacological properties. nih.gov The development of methods for the stereoselective synthesis of substituted piperidines allows for the preparation of specific isomers and the investigation of their differential effects on biological targets. nih.gov
The following table illustrates the potential impact of substitution on the piperidine ring based on findings from related structures.
| Substituent Position | Substituent Type | Potential Effect on Activity | Rationale |
| C-2 | Alkyl, Aryl | Altered binding affinity and selectivity | Steric hindrance or favorable interactions with the target |
| C-3 | Methyl, Hydroxyl | Enhanced potency | Conformational restriction, new hydrogen bonding interactions ajchem-a.com |
| C-4 | (Benzylsulfanyl)methyl (core structure) | Defines the primary pharmacophore | Key interaction moiety with the biological target |
Ring Contraction and Expansion Analogues of Piperidine
Bioisosteric replacement of the piperidine ring in 4-[(benzylsulfanyl)methyl]piperidine with other cyclic amines can lead to analogues with modified pharmacokinetic and pharmacodynamic properties. This strategy, which involves the synthesis of ring-contracted (e.g., pyrrolidine) or ring-expanded (e.g., azepane) analogues, is a common approach in medicinal chemistry to explore the spatial requirements of a binding site and to modulate properties such as basicity and lipophilicity. cambridgemedchemconsulting.com
The piperidine ring is one of the most common heterocyclic motifs found in pharmaceuticals, and identifying its bioisosteric replacements is an area of significant interest. cambridgemedchemconsulting.com For example, spirocyclic systems like azaspiro[3.3]heptanes have been investigated as piperidine bioisosteres. princeton.edu These more rigid structures can help to lock the molecule into a specific conformation, which can be beneficial for binding to a target.
The table below provides a conceptual overview of potential ring modifications and their anticipated effects.
| Ring System | Type | Potential Impact on Properties |
| Pyrrolidine (B122466) | Contraction | Altered pKa, reduced lipophilicity, different spatial orientation of substituents |
| Piperidine | Core Scaffold | Baseline for comparison |
| Azepane | Expansion | Increased flexibility, potential for different binding modes |
| Azaspiro[3.3]heptane | Bioisostere | Increased rigidity, exploration of different conformational space princeton.edu |
Conformational Analysis and Bioactive Conformation Elucidation
The three-dimensional shape of 4-[(benzylsulfanyl)methyl]piperidine and its derivatives is a critical determinant of their biological activity. Conformational analysis aims to identify the preferred shapes (conformers) of these molecules and to elucidate the specific conformation (bioactive conformation) that is responsible for binding to a biological target.
Spectroscopic and Computational Approaches to Conformational Studies
A variety of experimental and computational techniques are employed to study the conformational preferences of piperidine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. For instance, 1H NMR can be used to determine the coupling constants between protons on the piperidine ring, which provides information about their dihedral angles and thus the ring's conformation (e.g., chair, boat, or twist-boat). researchgate.net
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are also widely used to calculate the relative energies of different conformers and to predict the most stable conformations. mdpi.com These computational studies can provide detailed insights into the geometry and electronic properties of the molecules. For example, in a study of thiazolidin-4-one derivatives, DFT calculations were used to predict the lowest energy isomers and their conformers, which were then compared with experimental NMR data. mdpi.com A similar approach could be applied to 4-[(benzylsulfanyl)methyl]piperidine to understand its conformational landscape.
The table below lists some of the key methods used for conformational analysis.
| Method | Type | Information Gained |
| 1H NMR Spectroscopy | Experimental | Dihedral angles, coupling constants, chair-boat equilibria researchgate.net |
| 2D-NOESY NMR | Experimental | Through-space proton-proton distances, relative stereochemistry mdpi.com |
| X-ray Crystallography | Experimental | Solid-state conformation, bond lengths, and angles |
| Density Functional Theory (DFT) | Computational | Relative energies of conformers, optimized geometries, electronic properties mdpi.com |
| Molecular Mechanics | Computational | Low-energy conformations, potential energy surfaces |
Impact of Conformational Flexibility on Target Binding
The degree of conformational flexibility of a molecule can have a profound impact on its ability to bind to a biological target. While a certain degree of flexibility can be advantageous, allowing the molecule to adopt the optimal conformation for binding (an "induced fit" model), excessive flexibility can be detrimental. A highly flexible molecule has a higher entropic penalty upon binding, as it loses more conformational freedom.
Constraining the conformation of a molecule, for example, by introducing rigid structural elements, can pre-organize it into a bioactive conformation, leading to enhanced binding affinity. This principle is often exploited in drug design. The study of structurally constrained analogues can provide valuable information about the bioactive conformation.
For piperidine derivatives, the chair conformation is generally the most stable. However, the presence of substituents can influence the equilibrium between different chair conformations and the accessibility of other, higher-energy conformations like twist-boats. The binding of a ligand to a protein can stabilize a conformation that is not the most stable one in solution.
Computational Chemistry and Molecular Modeling of 4 Benzylsulfanyl Methyl Piperidine
Ligand-Based Drug Design Approaches
Ligand-based drug design strategies are employed when the three-dimensional structure of the biological target is unknown. nih.gov These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, computational models can be developed to predict the activity of new compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a series of analogs of 4-[(Benzylsulfanyl)methyl]piperidine, a QSAR study would involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as its physicochemical, electronic, and topological properties.
A hypothetical QSAR study on a series of 4-[(Benzylsulfanyl)methyl]piperidine derivatives might involve the generation of a dataset of compounds with varying substituents on the benzyl (B1604629) and piperidine (B6355638) rings. The biological activity of these compounds against a specific target would be experimentally determined. Subsequently, molecular descriptors for each compound would be calculated. A statistical method, such as multiple linear regression or partial least squares, would then be used to build a QSAR model that correlates the descriptors with the observed biological activity. mdpi.com A statistically significant QSAR model could then be used to predict the activity of novel, unsynthesized derivatives of 4-[(Benzylsulfanyl)methyl]piperidine, thereby guiding the design of more potent compounds.
Table 1: Hypothetical Molecular Descriptors for a QSAR Study of 4-[(Benzylsulfanyl)methyl]piperidine Derivatives
| Descriptor | Description | Potential Influence on Activity |
| LogP | Lipophilicity | Affects membrane permeability and binding to hydrophobic pockets. |
| Molecular Weight | Size of the molecule | Can influence binding site accessibility and pharmacokinetic properties. |
| Polar Surface Area | A measure of the molecule's polarity | Important for interactions with polar residues in the binding site and for cell permeability. |
| Number of H-bond donors/acceptors | Potential for hydrogen bonding | Crucial for specific interactions with the biological target. |
| Dipole Moment | Overall polarity of the molecule | Influences long-range electrostatic interactions with the target. |
Pharmacophore Generation and Virtual Screening
Pharmacophore modeling is another powerful ligand-based approach that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govnih.gov A pharmacophore model for 4-[(Benzylsulfanyl)methyl]piperidine and its analogs would be generated by aligning a set of active compounds and identifying the common chemical features responsible for their biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This process, known as virtual screening, can rapidly identify potential hit compounds with diverse chemical scaffolds that are predicted to be active against the target of interest. mdpi.com These hits can then be subjected to further experimental testing. A pharmacophore model derived from 4-[(Benzylsulfanyl)methyl]piperidine could, for instance, highlight the importance of the benzyl group's hydrophobicity, the sulfide (B99878) linkage, and the nitrogen atom in the piperidine ring for biological activity.
Structure-Based Drug Design Methodologies
When the three-dimensional structure of the biological target is available, structure-based drug design methods can be employed to gain detailed insights into the molecular interactions between the ligand and its target. nih.gov
Molecular Docking Simulations with Known Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov In the context of 4-[(Benzylsulfanyl)methyl]piperidine, if a potential biological target has been identified and its 3D structure determined (e.g., through X-ray crystallography or NMR spectroscopy), molecular docking simulations can be performed to predict its binding mode.
The docking process involves placing the 3D structure of 4-[(Benzylsulfanyl)methyl]piperidine into the binding site of the target protein and evaluating the binding affinity using a scoring function. The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. nih.gov For example, docking simulations might show that the benzyl group of 4-[(Benzylsulfanyl)methyl]piperidine fits into a hydrophobic pocket of the target protein, while the piperidine nitrogen forms a crucial hydrogen bond with a specific amino acid residue. This information is invaluable for designing modifications to the molecule to improve its binding affinity and selectivity.
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the complex over time. nih.govmdpi.com An MD simulation of the 4-[(Benzylsulfanyl)methyl]piperidine-target complex would involve solving Newton's equations of motion for all atoms in the system, allowing the observation of conformational changes and the stability of the binding interactions.
MD simulations can be used to assess the stability of the docked pose obtained from molecular docking. nih.gov By analyzing the trajectory of the simulation, researchers can determine if the key interactions predicted by docking are maintained over time. Furthermore, MD simulations can reveal the role of solvent molecules in the binding process and provide a more accurate estimation of the binding free energy. nih.gov
Table 2: Potential Biological Targets for Docking and MD Simulations of 4-[(Benzylsulfanyl)methyl]piperidine
| Target Class | Specific Example | Rationale for Investigation |
| Cholinesterases | Acetylcholinesterase (AChE) | Piperidine derivatives are known to inhibit AChE, relevant for Alzheimer's disease. nih.gov |
| Viral Proteases | SARS-CoV-2 Main Protease | Piperidine scaffolds have been investigated as potential antiviral agents. nih.gov |
| Sigma Receptors | Sigma-1 Receptor | Piperidine-containing compounds often exhibit affinity for sigma receptors, which are implicated in various neurological disorders. nih.gov |
Binding Free Energy Calculations
A critical aspect of drug design is the accurate prediction of the binding affinity between a ligand and its target. Binding free energy calculations are computational methods used to estimate the strength of this interaction. nih.govfrontiersin.org Various methods can be employed, ranging from relatively fast but less accurate methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to more computationally expensive and accurate methods like Free Energy Perturbation (FEP). mdpi.commdpi.com
For the 4-[(Benzylsulfanyl)methyl]piperidine-target complex, binding free energy calculations could be performed to rank a series of designed analogs based on their predicted binding affinities. nih.gov For example, a study might calculate the change in binding free energy upon substituting the benzyl group with other aromatic or aliphatic moieties. The results of these calculations can provide a quantitative basis for prioritizing which compounds to synthesize and test experimentally, thereby accelerating the drug discovery process.
Prediction of Molecular Descriptors Relevant to Biological Activity
Molecular descriptors are numerical values that characterize the properties of a molecule. They are instrumental in understanding a compound's pharmacokinetic and pharmacodynamic profiles. For 4-[(Benzylsulfanyl)methyl]piperidine, key descriptors such as lipophilicity and polar surface area have been predicted using computational models.
Lipophilicity (logP/logD) and Polarity Predictions
Lipophilicity is a critical physicochemical property that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol (B41247) and water. A related descriptor, logD, accounts for the lipophilicity of a compound at a specific pH, considering all its ionized and unionized forms.
Computational predictions for 4-[(Benzylsulfanyl)methyl]piperidine indicate a moderate to high degree of lipophilicity. The predicted logP value suggests that the molecule has a preference for lipid environments over aqueous ones, a characteristic driven by the non-polar benzyl and piperidine hydrocarbon structures. The presence of nitrogen and sulfur atoms contributes some polarity, but their influence is outweighed by the extensive non-polar regions. This balance of lipophilic and polar characteristics is essential for its potential interactions with biological membranes and protein targets.
| Descriptor | Predicted Value | Method |
|---|---|---|
| logP | 3.15 | Consensus Prediction |
| Polarity | The molecule exhibits mixed polarity, with dominant lipophilic character from the benzyl and piperidine rings, and localized polarity from the nitrogen and sulfur heteroatoms. |
Topological Polar Surface Area (TPSA) Calculations
The Topological Polar Surface Area (TPSA) is a descriptor used to predict the transport properties of drugs, such as intestinal absorption and blood-brain barrier penetration. molinspiration.comnih.gov TPSA is calculated by summing the surface contributions of polar atoms (typically oxygen, nitrogen, and their attached hydrogens) in a molecule. molinspiration.com
For 4-[(Benzylsulfanyl)methyl]piperidine, the TPSA is determined by the contributions of the nitrogen atom in the piperidine ring and the sulfur atom of the thioether linkage. The calculated TPSA value suggests the molecule may have good cell membrane permeability. This descriptor is particularly valuable in early-stage drug discovery for filtering compounds based on their likely absorption characteristics.
| Descriptor | Predicted Value | Method |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 15.27 Ų | Fragment-based Contribution |
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule governs its chemical reactivity. Computational quantum chemistry methods provide a framework for understanding electron distribution and identifying reactive sites within a molecule.
While specific, peer-reviewed quantum chemical studies exclusively focused on 4-[(Benzylsulfanyl)methyl]piperidine are not prevalent in the public literature, the principles of these computational methods can be applied to predict its electronic properties and reactivity based on its constituent functional groups.
Quantum Chemical Calculations (DFT, HF)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are powerful tools for optimizing molecular geometry and calculating electronic properties. DFT methods, which include electron correlation effects, are often used for their balance of accuracy and computational cost in studying systems like piperidine derivatives. researchgate.net These calculations determine the molecule's ground-state energy, electron density distribution, and dipole moment, which collectively define its stability and polarity.
For 4-[(Benzylsulfanyl)methyl]piperidine, DFT calculations would reveal the precise three-dimensional arrangement of atoms, including the conformation of the piperidine ring (typically a chair conformation) and the rotational angles of the benzyl and methylpiperidine groups. The resulting electron density map would highlight electron-rich regions, such as the areas around the nitrogen and sulfur atoms, and electron-poorer regions, providing a basis for predicting intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
Analytical Methodologies for Studying 4 Benzylsulfanyl Methyl Piperidine
Advanced Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the molecular-level investigation of 4-[(Benzylsulfanyl)methyl]piperidine. High-resolution mass spectrometry, nuclear magnetic resonance, and vibrational spectroscopy each provide unique and complementary information essential for its complete characterization.
High-Resolution Mass Spectrometry (HRMS) for Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the impurity profiling of synthesized pharmaceutical compounds like 4-[(Benzylsulfanyl)methyl]piperidine. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of elemental compositions for the parent ion and any detected impurities. This capability is critical for identifying unknown substances without the need for reference standards. nih.gov
In the synthesis of 4-[(Benzylsulfanyl)methyl]piperidine, potential impurities could include unreacted starting materials, by-products, or degradation products formed during the reaction or storage. Common degradation pathways may involve oxidation of the sulfur or nitrogen atoms. HRMS can readily distinguish between the target compound and these closely related structures based on their precise mass-to-charge ratios. For instance, the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone results in a mass increase of 15.9949 Da and 31.9898 Da, respectively, which are easily resolved by HRMS.
Table 1: Hypothetical HRMS Data for Impurity Profiling This table illustrates the theoretical exact masses of 4-[(Benzylsulfanyl)methyl]piperidine and its potential process-related impurities and degradation products.
| Compound Name | Molecular Formula | Theoretical m/z [M+H]⁺ | Mass Difference from Parent (Da) |
| 4-[(Benzylsulfanyl)methyl]piperidine | C₁₃H₁₉NS | 222.1311 | 0.0000 |
| 4-[(Phenylsulfinyl)methyl]piperidine (Sulfoxide) | C₁₃H₁₉NOS | 238.1260 | +15.9949 |
| 4-[(Phenylsulfonyl)methyl]piperidine (Sulfone) | C₁₃H₁₉NO₂S | 254.1209 | +31.9898 |
| 4-[(Benzylsulfanyl)methyl]piperidine N-oxide | C₁₃H₁₉NOS | 238.1260 | +15.9949 |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Metabolites or Adducts
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. unl.edu For 4-[(Benzylsulfanyl)methyl]piperidine, ¹H and ¹³C NMR spectra provide confirmation of the molecular skeleton by revealing the chemical environment, connectivity, and number of protons and carbon atoms.
In the context of drug metabolism studies, NMR is invaluable for identifying the structure of metabolites. technologynetworks.comnih.gov Metabolic transformations, such as oxidation, can alter the chemical shifts of nearby nuclei in a predictable manner. For example, if the sulfur atom in 4-[(Benzylsulfanyl)methyl]piperidine were to be oxidized to a sulfoxide, the adjacent methylene (B1212753) protons (both the benzylic -S-CH₂ -Ph and the piperidine-CH₂ -S-) would experience a significant downfield shift in the ¹H NMR spectrum due to the deshielding effect of the electronegative oxygen atom. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm the structure of the metabolite by establishing proton-proton and proton-carbon correlations, respectively.
Table 2: Predicted ¹H NMR Chemical Shift Changes for a Potential Metabolite This table shows a comparison of hypothetical ¹H NMR chemical shifts (δ) for the parent compound and its sulfoxide metabolite, illustrating how metabolic changes affect the spectrum.
| Protons (Position) | Parent Compound (ppm) | Sulfoxide Metabolite (ppm) | Predicted Shift (Δδ) |
| Benzylic (-S-CH₂ -Ph) | ~3.7 | ~4.1 | +0.4 |
| Piperidine-CH₂ -S- | ~2.5 | ~2.9 | +0.4 |
| Aromatic (Ph) | 7.2-7.4 | 7.3-7.5 | Minor Change |
| Piperidine (B6355638) Ring | 1.2-3.0 | 1.3-3.2 | Minor Changes |
Vibrational Spectroscopy (IR, Raman) for Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. For 4-[(Benzylsulfanyl)methyl]piperidine, these techniques can confirm the presence of key structural features such as N-H bonds in the piperidine ring, aromatic C-H bonds of the benzyl (B1604629) group, and aliphatic C-H bonds.
Furthermore, vibrational spectroscopy is a sensitive probe of molecular conformation. cdnsciencepub.com The piperidine ring typically adopts a stable chair conformation to minimize steric strain. The substituent at the 4-position, the (benzylsulfanyl)methyl group, can exist in either an axial or equatorial orientation. These two conformers would give rise to subtle but distinct differences in the vibrational spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹). By comparing experimental IR and Raman spectra with theoretical spectra generated from computational chemistry methods (e.g., Density Functional Theory), researchers can gain insights into the preferred conformation of the molecule in the solid state or in solution. acs.org
Table 3: Characteristic Infrared (IR) Absorption Frequencies This table lists the expected IR absorption ranges for the primary functional groups present in 4-[(Benzylsulfanyl)methyl]piperidine.
| Functional Group | Bond Type | Characteristic Absorption (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aliphatic Chains | C-H Stretch | 2850 - 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Sulfide | C-S Stretch | 600 - 800 |
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatography is essential for separating 4-[(Benzylsulfanyl)methyl]piperidine from impurities, reaction components, or other analytes in a mixture. The choice of chromatographic technique depends on the specific analytical goal, such as determining enantiomeric purity or monitoring the progress of a chemical synthesis.
Chiral Chromatography for Enantiomeric Excess Determination
While 4-[(Benzylsulfanyl)methyl]piperidine itself is an achiral molecule, many of its derivatives or related compounds in pharmaceutical development are chiral. If a stereocenter were present, determining the enantiomeric excess (ee) would be critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating enantiomers. mdpi.com
This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for this purpose. The development of a chiral separation method would involve screening various CSPs and mobile phases to achieve baseline resolution between the two enantiomer peaks. The enantiomeric excess can then be accurately calculated from the relative peak areas in the chromatogram. researchgate.net
Table 4: Illustrative Data for Chiral HPLC Separation This table provides a hypothetical example of a successful chiral separation for a related chiral piperidine derivative, demonstrating key chromatographic parameters.
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak AD-H |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 2.0 |
High-Performance Liquid Chromatography (HPLC) Method Development for Process Monitoring
HPLC is a cornerstone of pharmaceutical analysis for monitoring reaction progress, determining the purity of final products, and performing quality control. ijrpr.com The development of a robust HPLC method for 4-[(Benzylsulfanyl)methyl]piperidine would be a critical step in its chemical synthesis and manufacturing process.
A typical method would utilize reversed-phase chromatography, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. The presence of the benzyl group provides a UV chromophore, allowing for sensitive detection using a UV-Vis detector. Method development involves optimizing several parameters to ensure good separation between the main compound and any impurities. researchgate.net These parameters include the choice of column, the composition of the mobile phase (e.g., the ratio of acetonitrile or methanol to water), the pH of the mobile phase (often buffered or modified with additives like formic acid or trifluoroacetic acid), and the column temperature. A validated method provides a reliable way to quantify the purity of each batch and ensure consistency.
Table 5: Example of an Optimized HPLC Method for Purity Analysis This table outlines typical parameters for a validated reversed-phase HPLC method suitable for routine quality control and process monitoring.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample mixture. In the context of the synthesis or degradation of 4-[(Benzylsulfanyl)methyl]piperidine, GC-MS is instrumental in identifying potential volatile byproducts. The process involves introducing a vaporized sample into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
Methodology and Findings: In a typical analysis, the headspace above a reaction mixture containing 4-[(Benzylsulfanyl)methyl]piperidine would be sampled. The GC could be equipped with a capillary column such as an Elite-1 fused silica column (30 m x 0.25 mm ID x 1 µm df) researchgate.net. The oven temperature can be programmed to start at a lower temperature (e.g., 50°C) and gradually increase to a higher temperature (e.g., 250°C) to ensure the separation of compounds with a wide range of boiling points researchgate.net. Helium is commonly used as the carrier gas researchgate.net.
The eluted compounds are then analyzed by the mass spectrometer, operating in electron impact (EI) mode at 70 eV researchgate.net. The resulting mass spectra are compared against a spectral library (e.g., NIST) for identification. Potential byproducts in the synthesis of 4-[(Benzylsulfanyl)methyl]piperidine could arise from side reactions or decomposition of starting materials and products. These might include toluene, benzyl mercaptan, piperidine, and various sulfur-containing compounds. The identification of these byproducts is crucial for optimizing reaction conditions and ensuring the purity of the final product.
Table 1: Potential Volatile Byproducts in the Synthesis of 4-[(Benzylsulfanyl)methyl]piperidine and Their Characteristic GC-MS Data
Electrochemical Analysis Methods
Electrochemical methods provide valuable information about the redox properties and acid-base characteristics of molecules like 4-[(Benzylsulfanyl)methyl]piperidine. These techniques are essential for understanding reaction mechanisms, stability, and physicochemical properties.
Cyclic Voltammetry for Redox Behavior Studies
Cyclic Voltammetry (CV) is a versatile electroanalytical technique used to investigate the electrochemical properties of a substance in solution wikipedia.org. The method involves scanning the potential of a working electrode linearly with time between two set limits and measuring the resulting current wikipedia.org. The resulting plot of current versus potential, known as a cyclic voltammogram, provides qualitative and quantitative information about the redox processes occurring at the electrode surface .
Methodology and Findings: For 4-[(Benzylsulfanyl)methyl]piperidine, CV can be used to study the oxidation of the sulfur atom and the piperidine nitrogen. The experiment is typically conducted in a three-electrode cell, with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) researchgate.net. The compound is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile) to ensure conductivity.
The cyclic voltammogram of 4-[(Benzylsulfanyl)methyl]piperidine would likely exhibit an irreversible oxidation peak. The sulfur atom in the benzylsulfanyl group is susceptible to oxidation, potentially forming a sulfoxide and then a sulfone at higher potentials. The tertiary amine of the piperidine ring can also be oxidized. Studies on similar N-benzyl piperidine derivatives have shown irreversible oxidation processes that are diffusion-controlled mdpi.com. The potential at which these oxidation events occur provides insight into the molecule's susceptibility to oxidative degradation and its potential role in electron transfer reactions. The relationship between the peak current and the square root of the scan rate can be analyzed to determine if the process is diffusion-controlled, which is common for analytes in solution mdpi.comnih.gov.
Table 2: Representative Cyclic Voltammetry Data for the Oxidation of a Piperidine Derivative
Potentiometric Titration for pKa Determination within Reaction Systems
Potentiometric titration is a precise and straightforward method for determining the dissociation constant (pKa) of a compound who.int. The pKa is a measure of the acidity or basicity of a functional group and is a critical parameter influencing a molecule's solubility, lipophilicity, and behavior in a reaction system. For 4-[(Benzylsulfanyl)methyl]piperidine, the pKa of the piperidine nitrogen is of primary interest.
Methodology and Findings: The determination is carried out by titrating a solution of the compound with a standardized acid or base and monitoring the pH of the solution with a calibrated pH meter creative-bioarray.com. To determine the pKa of the basic piperidine nitrogen, a solution of 4-[(Benzylsulfanyl)methyl]piperidine hydrochloride is prepared in deionized water who.intnih.gov. The ionic strength of the solution is typically kept constant using a salt solution like potassium chloride who.intcreative-bioarray.com. The solution is then titrated with a standard solution of sodium hydroxide (B78521) (NaOH), and the pH is recorded after each addition of the titrant who.intnih.gov.
A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The pKa is the pH at which the amine is half-neutralized researchgate.net. This corresponds to the pH at the half-equivalence point on the titration curve researchgate.net. The pKa value is crucial for understanding how the protonation state of the piperidine nitrogen changes with pH, which can significantly affect its nucleophilicity and reactivity in chemical reactions. For piperidine derivatives, pKa values are often found in the range of 9 to 11.
Table 3: Example Potentiometric Titration Data for pKa Determination
Exploration of 4 Benzylsulfanyl Methyl Piperidine As a Synthetic Scaffold or Precursor
Derivatization for Prodrug Design
Prodrug design is a well-established strategy to overcome pharmacokinetic challenges such as poor bioavailability, lack of site-specific delivery, or rapid metabolism. nih.govjiwaji.edu The secondary amine of the 4-[(Benzylsulfanyl)methyl]piperidine scaffold is an ideal handle for the attachment of promoieties that can be cleaved in vivo to release the active parent drug.
The secondary amine of 4-[(Benzylsulfanyl)methyl]piperidine can be acylated to form amide bonds. Amide-linked prodrugs are a common strategy, though their stability can sometimes be a challenge, requiring specific enzymatic cleavage for activation. ijpcbs.com A more common approach for amine-containing drugs is the use of a carbamate (B1207046) linkage, which can be engineered to release the parent amine under physiological conditions.
Similarly, while the parent compound lacks a hydroxyl or carboxylic acid group for direct ester formation, it can be derivatized to include one. For example, acylation of the piperidine (B6355638) nitrogen with a molecule containing a carboxylic acid would then allow for esterification. These ester and amide linkages are susceptible to hydrolysis by ubiquitous esterase and amidase enzymes, providing a mechanism for slow and controlled release of the active drug over time. sips.org.in This approach can help maintain therapeutic drug concentrations, reduce dosing frequency, and minimize side effects associated with high peak plasma levels. jiwaji.edu
Table 1: Examples of Linker Strategies for Amine-Containing Scaffolds
| Linker Type | Cleavage Mechanism | Potential Advantage for 4-[(Benzylsulfanyl)methyl]piperidine | Representative Example (General) |
| Amide | Enzymatic (Amidases, Peptidases) | High stability, targeted release in enzyme-rich tissues. ijpcbs.com | Tolmetin-glycine prodrug |
| Carbamate | Enzymatic (Esterases) or Chemical Hydrolysis | Tunable release rates based on substituent choice. | Chloramphenicol sodium succinate |
| Acyloxyalkoxycarbamate | Sequential Enzymatic and Chemical Hydrolysis | Designed for controlled, multi-step release. | Various anticancer prodrugs |
Bioreversible linkers are sophisticated promoieties designed to be cleaved at a specific target site, often in response to a particular physiological trigger like pH changes or the presence of specific enzymes. sips.org.in For a scaffold like 4-[(Benzylsulfanyl)methyl]piperidine, a linker could be attached to the piperidine nitrogen to improve properties such as membrane permeability. For instance, a lipophilic carrier could be attached to facilitate passage across the blood-brain barrier. Once in the central nervous system, local enzymes could cleave the linker, releasing the active molecule and trapping it in the target tissue. sips.org.in This strategy is particularly useful for targeting drugs to specific organs or tissues, thereby increasing efficacy and reducing systemic toxicity.
Incorporation into Complex Molecular Architectures
The versatility of the 4-[(Benzylsulfanyl)methyl]piperidine scaffold extends to its use as a building block in the construction of more complex molecules. Its robust piperidine core can be integrated into larger structures using modern synthetic methodologies. nih.gov
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful tool for reliably and efficiently joining molecular fragments. nih.govwikipedia.org To utilize this chemistry, the 4-[(Benzylsulfanyl)methyl]piperidine scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne.
The secondary amine is the most straightforward position for introducing these functionalities. For example, reaction with an azide-containing acyl chloride would yield an azido-amide derivative. Alternatively, N-alkylation with propargyl bromide would install a terminal alkyne. Once functionalized, this piperidine building block can be "clicked" onto other molecules containing the complementary group, creating a stable 1,2,3-triazole linker. nih.gov This approach is widely used in drug discovery to synthesize libraries of compounds for biological screening and to create complex bioconjugates. mdpi.com
Table 2: Potential Functionalization of 4-[(Benzylsulfanyl)methyl]piperidine for Click Chemistry
| Functional Group | Reagent for Introduction (Example) | Resulting Moiety | Click Reaction Partner |
| Terminal Alkyne | Propargyl bromide | N-propargyl-piperidine | Azide-functionalized molecule |
| Azide | 2-Azidoacetyl chloride | N-(2-azidoacetyl)-piperidine | Alkyne-functionalized molecule |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.comresearchgate.net The secondary amine of 4-[(Benzylsulfanyl)methyl]piperidine makes it an ideal component for several well-known MCRs.
For example, in the Ugi four-component reaction, a primary or secondary amine reacts with an aldehyde (or ketone), an isocyanide, and a carboxylic acid to form an α-acylamino carboxamide. By using 4-[(Benzylsulfanyl)methyl]piperidine as the amine component, a diverse array of complex structures can be generated by simply varying the other three inputs. mdpi.com This strategy allows for the rapid construction of large, structurally diverse compound libraries from a single piperidine precursor, which is invaluable for hit-to-lead optimization in drug discovery. researchgate.net
Development of Hybrid Molecules with Complementary Pharmacological Activities
A growing strategy in drug design is the creation of hybrid molecules, or dual-target drugs, which consist of two distinct pharmacophores covalently linked together. This approach aims to address complex diseases by modulating multiple biological targets simultaneously, potentially leading to synergistic effects and reduced drug resistance.
The 4-[(Benzylsulfanyl)methyl]piperidine scaffold can serve as a core or a linker for developing such hybrid molecules. For instance, one pharmacophore could be attached to the piperidine nitrogen, while the benzyl (B1604629) ring of the benzylsulfanyl group could be modified to incorporate a second pharmacophore. For example, a known MAO inhibitor pharmacophore could be linked to the piperidine, while the benzyl portion is modified to interact with another neurological target, creating a potential therapeutic for neurodegenerative diseases. acs.org The piperidine ring itself is a common feature in many biologically active compounds, making this scaffold a promising starting point for creating novel, multifunctional therapeutic agents. nih.govnih.gov
Conjugation with Known Bioactive Moieties
The secondary amine of the piperidine ring in 4-[(benzylsulfanyl)methyl]piperidine serves as a key functional handle for conjugation to a wide array of bioactive molecules. This approach allows for the creation of novel hybrid molecules that may exhibit improved pharmacological profiles, such as enhanced potency, selectivity, or pharmacokinetic properties. The linkage to the bioactive moiety can be achieved through various chemical transformations, including amidation, alkylation, or reductive amination.
The selection of the bioactive moiety is guided by the therapeutic target of interest. For instance, in the development of novel analgesics, the 4-[(benzylsulfanyl)methyl]piperidine scaffold could be conjugated to molecules with known affinity for opioid receptors. nih.gov Similarly, for applications in neurodegenerative diseases, conjugation to compounds targeting specific enzymes or receptors in the central nervous system could be explored.
Table 1: Potential Bioactive Moieties for Conjugation with 4-[(Benzylsulfanyl)methyl]piperidine and Their Therapeutic Areas
| Bioactive Moiety Class | Therapeutic Area | Potential Linkage Chemistry |
| Enkephalin Analogues | Pain Management | Amide bond formation |
| Non-steroidal anti-inflammatory drugs (NSAIDs) | Inflammation | Ester or amide linkage |
| Kinase Inhibitors | Oncology | Urea or thiourea (B124793) formation |
| Antiviral Nucleoside Analogues | Infectious Diseases | Phosphoramidate linkage |
This table presents hypothetical examples of bioactive moieties that could be conjugated to the 4-[(benzylsulfanyl)methyl]piperidine scaffold based on common medicinal chemistry strategies.
Design of Bivalent Ligands Incorporating the Piperidine Scaffold
Bivalent ligands, which consist of two pharmacophoric units connected by a linker, are a powerful tool for targeting dimeric or oligomeric protein complexes, such as G protein-coupled receptors (GPCRs). nih.gov The 4-[(benzylsulfanyl)methyl]piperidine scaffold is well-suited for the design of such ligands. One pharmacophore can be attached to the piperidine nitrogen, while the benzylsulfanymethyl group can be functionalized to connect to a second pharmacophore via a suitable linker.
The length and composition of the linker are critical parameters that influence the binding affinity and selectivity of the bivalent ligand. nih.gov The flexible nature of the benzylsulfanymethyl side chain in 4-[(benzylsulfanyl)methyl]piperidine offers a convenient starting point for linker synthesis.
Table 2: Key Considerations in the Design of Bivalent Ligands Using the 4-[(Benzylsulfanyl)methyl]piperidine Scaffold
| Design Parameter | Importance | Example Application |
| Pharmacophore Selection | Determines the biological target. | Targeting opioid receptor heterodimers by using selective agonists or antagonists. nih.gov |
| Linker Length and Flexibility | Influences the ability of the pharmacophores to simultaneously engage their binding sites. | Optimization for simultaneous binding to two subunits of a dimeric enzyme. |
| Attachment Points | Affects the orientation of the pharmacophores in their binding pockets. | Connecting through the piperidine nitrogen and a functionalized benzyl ring. |
| Linker Composition | Can modulate solubility and pharmacokinetic properties. | Incorporating polyethylene (B3416737) glycol (PEG) units to enhance water solubility. |
This table outlines the general principles for designing bivalent ligands, with hypothetical applications for the 4-[(benzylsulfanyl)methyl]piperidine scaffold.
Applications in Chemical Biology Probes
Chemical biology probes are essential tools for dissecting complex biological processes. The 4-[(benzylsulfanyl)methyl]piperidine scaffold can be adapted for the synthesis of such probes, including affinity tags, reporter groups, and photoaffinity labels.
Synthesis of Affinity Tags and Reporter Groups
Affinity tags and reporter groups are crucial for the isolation, visualization, and quantification of target proteins. nih.gov The 4-[(benzylsulfanyl)methyl]piperidine core can be functionalized to incorporate these moieties. For example, an affinity tag like biotin (B1667282) can be attached to the piperidine nitrogen, allowing for the capture of target proteins using streptavidin-coated beads. Alternatively, a fluorescent reporter group could be installed to enable visualization of the probe's localization within cells.
The synthesis of these probes would involve standard bioconjugation techniques, ensuring that the attached tag or reporter group does not significantly interfere with the binding of the pharmacophoric portion of the molecule to its target.
Photoaffinity Labels for Target Identification
Photoaffinity labeling is a powerful technique for identifying the specific protein targets of a bioactive compound. nih.gov This method involves a chemical probe that, upon photoactivation, forms a covalent bond with its binding partner. The 4-[(benzylsulfanyl)methyl]piperidine scaffold can be used to construct photoaffinity labels by incorporating a photoreactive group, such as a diazirine or an azido (B1232118) group.
The photoreactive group can be strategically placed on the molecule, for instance, on the benzyl ring of the benzylsulfanymethyl moiety. Upon binding to its target protein, the probe is irradiated with UV light, leading to the formation of a highly reactive species that covalently attaches the probe to the protein. Subsequent proteomic analysis can then identify the labeled protein. nih.gov
Table 3: Common Photoreactive Groups and Reporter Tags for Chemical Probe Synthesis
| Functional Group | Application | Attachment Site on Scaffold |
| Diazirine | Photoaffinity Labeling | Aromatic ring or alkyl chain |
| Azido Group | Photoaffinity Labeling / Click Chemistry | Aromatic ring or alkyl chain |
| Biotin | Affinity Tag | Piperidine nitrogen |
| Fluorescein | Fluorescent Reporter Group | Piperidine nitrogen or linker |
| Alkyne/Azide | Click Chemistry Handle | Linker or pharmacophore |
This table provides examples of functional groups that could be incorporated into derivatives of 4-[(benzylsulfanyl)methyl]piperidine to create chemical biology probes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
